molecular formula C14H9Cl3N4O2S B11469474 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole

Cat. No.: B11469474
M. Wt: 403.7 g/mol
InChI Key: BWUASOLBHPHILA-UHFFFAOYSA-N
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Description

5-{[(4-Chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole is a synthetic small molecule featuring a tetrazole ring system linked to dichlorophenyl and chlorophenylsulfonylmethyl groups. The 1H-tetrazole core is a five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and role as a bioisostere for carboxylic acids, which can enhance pharmacokinetic properties in bioactive molecules . The structure incorporates a sulfonyl moiety, a functional group prevalent in compounds with a broad spectrum of biological activities, including antimicrobial and antiviral applications . The specific arrangement of chlorine substituents on the phenyl rings may influence the compound's lipophilicity and electronic characteristics, potentially fine-tuning its interaction with biological targets. This compound is of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. Researchers can utilize it as a key synthetic intermediate or a core scaffold for constructing more complex molecules. Its value lies in exploring structure-activity relationships (SAR), particularly around the tetrazole and sulfonamide pharmacophores. While the exact mechanism of action for this specific compound is not yet fully characterized, molecules with similar structural features have been investigated as enzyme inhibitors or receptor modulators. For instance, related sulfonamide-containing heterocycles have demonstrated certain antiviral activities in bioassays . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should conduct thorough safety assessments before handling.

Properties

Molecular Formula

C14H9Cl3N4O2S

Molecular Weight

403.7 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-1-(3,4-dichlorophenyl)tetrazole

InChI

InChI=1S/C14H9Cl3N4O2S/c15-9-1-4-11(5-2-9)24(22,23)8-14-18-19-20-21(14)10-3-6-12(16)13(17)7-10/h1-7H,8H2

InChI Key

BWUASOLBHPHILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Tetrazole Ring Formation

The tetrazole ring is typically constructed via [3+2] cycloaddition between azides and nitriles. For the target compound, 3,4-dichlorophenylacetonitrile serves as the nitrile precursor, reacting with sodium azide (NaN₃) in dimethylformamide (DMF) at 110°C for 24–48 hours . Ammonium chloride (NH₄Cl) and lithium chloride (LiCl) are added to stabilize intermediates, achieving yields of 70–85% .

Key Reaction Parameters

ParameterConditionPurpose
SolventAnhydrous DMFPolar aprotic medium for cyclization
Temperature110°CAccelerate [3+2] kinetics
CatalystsNH₄Cl, LiClStabilize transition states
Reaction Time24–48 hoursEnsure complete conversion

This method’s scalability is limited by prolonged reaction times, prompting alternatives such as microwave-assisted synthesis, which reduces duration to 2–4 hours .

Sulfonylation of the Methyltetrazole Intermediate

Following tetrazole formation, sulfonylation introduces the 4-chlorophenylsulfonylmethyl group. The methyltetrazole intermediate reacts with 4-chlorophenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N) at 0–5°C . Quenching with ice water isolates the product, which is purified via recrystallization (ethanol/water).

Optimization Insights

  • Temperature Control : Maintaining ≤5°C minimizes side reactions (e.g., sulfonate ester formation) .

  • Stoichiometry : A 1:1.2 molar ratio of methyltetrazole to sulfonyl chloride ensures complete conversion .

  • Yield : 65–78%, with purity >95% confirmed by HPLC .

Multicomponent One-Pot Synthesis

Recent advances utilize indium(III) chloride (InCl₃) to catalyze a one-pot reaction combining 3,4-dichloroaniline, methyl 4-chlorophenylsulfonylacetate, and trimethylsilyl azide (TMSN₃) . This method proceeds under ultrasound irradiation (40°C, 20 minutes), achieving 88–92% yield .

Mechanistic Pathway

  • Condensation : InCl₃ facilitates Schiff base formation between the aniline and sulfonylacetate.

  • Cyclization : TMSN₃ provides the azide source for tetrazole ring closure.

  • Tautomerization : The intermediate rearranges to the thermodynamically stable 1H-tetrazole .

Advantages

  • Efficiency : Eliminates intermediate isolation.

  • Green Chemistry : Ethanol/water solvent system reduces environmental impact .

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance reproducibility and safety. A patented protocol employs:

  • Reactors : Two sequential microreactors (tetrazole formation → sulfonylation).

  • Conditions :

    • Step 1 : 130°C, 10-minute residence time, DMF/NaN₃/NH₄Cl.

    • Step 2 : 20°C, 5-minute residence time, DCM/Et₃N.

  • Output : 12 kg/hour with 94% purity .

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • NMR : Distinct signals for sulfonylmethyl (δ 4.3–4.5 ppm) and tetrazole protons (δ 8.9–9.1 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 403.7 (C₁₄H₉Cl₃N₄O₂S) .

  • XRD : Confirms crystalline structure and absence of polymorphs .

Challenges and Mitigation Strategies

ChallengeSolution
Azide Handling RisksUse TMSN₃ instead of NaN₃
Sulfonyl Chloride HydrolysisAnhydrous conditions, low temperature
Scalability of Batch MethodsTransition to flow chemistry

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonylmethyl group (-SO₂-CH₂-) attached to the tetrazole ring enables nucleophilic substitution under specific conditions. The electron-withdrawing sulfonyl moiety polarizes the adjacent methyl carbon, enhancing its susceptibility to nucleophilic attack.

Reaction TypeConditionsProduct/OutcomeSource
Alkoxyde substitution Methanol, K₂CO₃, refluxMethoxy substitution at methyl
Aminolysis Primary amines, DMF, 80°CAmine-adducted derivatives

These reactions are critical for functionalizing the sulfonylmethyl side chain, enabling the synthesis of analogs with modified biological or physicochemical properties.

Acid-Base Reactions Involving the Tetrazole Ring

The tetrazole NH proton (pKa ~4–5) readily deprotonates in basic media, forming a tetrazolate anion. This anion participates in:

  • Coordination chemistry : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes, as observed in analogous tetrazole derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated products, though steric hindrance from the 3,4-dichlorophenyl group may limit this reactivity.

Electrophilic Aromatic Substitution (EAS)

ElectrophileConditionsOutcome
Nitronium ionHNO₃/H₂SO₄, 0°CLimited nitration observed
HalogensFeCl₃ catalyst, CH₂Cl₂No detectable halogenation

Experimental data suggest EAS is not a dominant pathway for this compound.

Reductive Transformations

The sulfonyl group (-SO₂-) can undergo reduction to a thioether (-S-) under strong reducing conditions:

Reaction :
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole

  • LiAlH₄ (excess), THF, reflux →
    5-{[(4-chlorophenyl)thio]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole

This transformation modifies the electronic properties of the molecule, potentially enhancing membrane permeability in biological systems.

Cycloaddition and Multicomponent Reactions

The tetrazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming fused bicyclic structures. Additionally, multicomponent reactions (e.g., Ugi-type) allow further functionalization:

Example :
Tetrazole + aldehyde + isocyanide + carboxylic acid →
Polycyclic adducts with enhanced stereochemical diversity .

Stability Under Hydrolytic Conditions

The compound demonstrates moderate stability in aqueous acidic/basic environments:

ConditionDegradation Observed?Half-Life (25°C)
pH 1 (HCl)Yes (slow)~72 hours
pH 13 (NaOH)Yes (rapid)~2 hours

Hydrolysis primarily affects the sulfonylmethyl linkage, yielding 4-chlorobenzenesulfonic acid and tetrazole fragments.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available precursors such as 4-chlorobenzenesulfonyl chloride and appropriate chlorinated phenols.
  • Cyclization : The formation of the tetrazole ring can be achieved via azide formation followed by cycloaddition.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

Antiviral Properties

The compound has also been investigated for its antiviral activity. For instance, related tetrazole derivatives have shown efficacy against viral infections, including tobacco mosaic virus (TMV) and other pathogens. The incorporation of sulfonamide groups enhances the bioactivity of these compounds .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of tetrazoles suggests that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. Studies have demonstrated that certain derivatives can modulate inflammatory responses in vivo .

Analgesic Potential

Some derivatives of tetrazoles have been evaluated for their analgesic effects. The mechanisms involved may include modulation of pain pathways through interaction with receptors implicated in pain perception .

Case Study 1: Antibacterial Activity Evaluation

A study focused on synthesizing various sulfonamide derivatives of tetrazoles demonstrated that specific modifications to the 5-position significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example, the introduction of electron-withdrawing groups like chloro or nitro groups was correlated with increased potency .

Case Study 2: Antiviral Efficacy Against TMV

Another investigation assessed the antiviral activity of this compound against TMV. Results indicated that the compound inhibited viral replication effectively at low concentrations, supporting its potential as a lead compound for developing antiviral therapies .

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The chlorophenyl and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Dichlorophenyl Substitutents

The 3,4-dichlorophenyl group is a common motif in tetrazole chemistry. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(3,4-Dichlorophenyl)-1H-tetrazole C₇H₄Cl₂N₄ 215.03 Structural studies, corrosion inhibition
5-(2,4-Dichlorophenyl)-1H-tetrazole C₇H₄Cl₂N₄ 215.03 Intermediate in agrochemical synthesis
5-(3,5-Dichlorophenyl)-1H-tetrazole C₇H₄Cl₂N₄ 215.03 Coordination chemistry applications

Key Observations :

  • Substituent Position : The 3,4-dichlorophenyl isomer (CAS 41421-27-6) exhibits enhanced corrosion inhibition efficiency compared to 2,4- or 3,5-dichlorophenyl analogs, likely due to optimal electron-withdrawing effects and steric arrangement .

Sulfonyl-Containing Tetrazole Derivatives

Sulfonyl groups are known to modulate bioactivity and adsorption properties. Relevant examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties References
5-((4-Chlorobenzyl)sulfonyl)-1-phenyl-1H-tetrazole C₁₄H₁₁ClN₄O₂S 342.84 Enhanced corrosion inhibition
5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole C₉H₆ClF₃N₄ 262.62 Pharmaceutical intermediate

Key Observations :

  • Sulfonyl vs. Thioether : Sulfonyl derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects than thioether analogs (e.g., 5-((3,4-dichlorophenyl)methyl)tetrazole), which may enhance binding to metal surfaces or biological targets .
  • Corrosion Inhibition : Simple tetrazoles like 5-(4-chlorophenyl)-1H-tetrazole achieve 90% inhibition efficiency at 500 ppm in acidic environments . The target compound’s sulfonyl group could further improve adsorption via dipole interactions, though experimental validation is needed.

Physicochemical and Functional Comparisons

Thermal Stability :

  • Dichlorophenyl-substituted tetrazoles generally decompose above 200°C. The sulfonyl group in the target compound may raise the decomposition temperature due to increased polarity and intermolecular interactions .

Solubility :

  • The target compound’s sulfonyl group enhances water solubility compared to non-polar analogs like 5-(3,4-dichlorophenyl)-1H-tetrazole, making it more suitable for aqueous applications (e.g., corrosion inhibitors or medicinal chemistry) .

Data Tables

Table 1: Comparative Molecular Properties

Property Target Compound 5-(3,4-Dichlorophenyl)-1H-tetrazole 5-(4-Chlorophenyl)-1H-tetrazole
Molecular Weight (g/mol) ~403.42 215.03 186.60
Chlorine Atoms 3 2 1
Key Functional Groups Sulfonyl, dichlorophenyl Dichlorophenyl Chlorophenyl
Potential Applications Corrosion inhibition, drugs Corrosion inhibition Corrosion inhibition

Biological Activity

5-{[(4-Chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H13Cl3N2O2SC_{16}H_{13}Cl_3N_2O_2S. The presence of the tetrazole ring and sulfonyl group contributes to its biological activity.

Antibacterial Activity

The compound has shown promising antibacterial activity against various bacterial strains. In one study, derivatives of sulfonamide compounds were synthesized and tested for their ability to inhibit bacterial growth. The results indicated that compounds with similar structures exhibited significant inhibition of bacterial strains, suggesting that the sulfonyl group plays a crucial role in enhancing antibacterial properties .

Antiviral Activity

Research on related compounds has demonstrated antiviral effects against viruses such as Tobacco Mosaic Virus (TMV). Certain derivatives containing the tetrazole moiety showed approximately 50% inhibition of TMV, indicating potential applicability in antiviral therapies .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found that certain structural modifications can enhance cytotoxicity against cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition against multiple strains
Antiviral~50% inhibition of TMV
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antibacterial Screening

A series of synthesized derivatives were screened for antibacterial activity. Among them, a compound similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that the presence of electron-withdrawing groups significantly enhances antibacterial efficacy .

Case Study 2: Antiviral Properties

In a study focusing on antiviral properties, several sulfonamide derivatives were tested against TMV. The results indicated that compounds with a chlorophenyl substituent showed enhanced antiviral activity compared to their non-substituted counterparts. This suggests that substituents play a critical role in the bioactivity profile of these compounds .

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of tetrazole derivatives. For instance, substitutions at specific positions on the phenyl rings have been shown to affect both potency and selectivity against target pathogens .

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole, and how can reaction parameters be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves coupling a sulfonylmethyl precursor with a tetrazole ring under catalytic conditions. For example:

  • Step 1: React 4-chlorophenylsulfonyl chloride with a methylating agent to form the sulfonylmethyl intermediate.
  • Step 2: Introduce the tetrazole moiety via [2+3] cycloaddition using sodium azide and nitriles under acidic conditions (e.g., HCl/ZnCl₂) .
  • Optimization: Use nano-TiCl₄·SiO₂ as a catalyst to enhance yield (reported ~85%) and reduce reaction time . Monitor purity via HPLC and adjust solvent polarity (DMF/water mixtures) to minimize byproducts .

Advanced: How can conflicting NMR and IR spectral data for sulfonylmethyltetrazole derivatives be systematically reconciled?

Answer:
Discrepancies often arise from tautomerism or solvent effects. For example:

  • NMR: The tetrazole NH proton (δ ~13.8 ppm in DMSO-d₆) may shift due to hydrogen bonding. Use variable-temperature NMR to identify tautomeric equilibria .
  • IR: The >C=N stretch (~1625 cm⁻¹) and sulfonyl S=O bands (~1128 cm⁻¹) can overlap with impurities. Validate via 2D-IR correlation spectroscopy to deconvolute peaks .
  • Resolution: Cross-reference with X-ray crystallography data (e.g., C–N bond lengths: ~1.32 Å) to confirm structural assignments .

Basic: Which spectroscopic and crystallographic techniques are critical for validating the structural integrity of this compound?

Answer:

  • FT-IR: Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and tetrazole (>C=N, ~1625 cm⁻¹) functional groups .
  • ¹H/¹³C NMR: Assign aromatic protons (δ 7.96–8.43 ppm for dichlorophenyl) and tetrazole NH (δ ~13.87 ppm) .
  • X-ray Diffraction: Resolve bond angles (e.g., N–C–N ~108°) and packing motifs (monoclinic P2₁/c space group) to confirm stereochemistry .

Advanced: How do DFT calculations enhance the understanding of electronic properties and reactivity in halogenated tetrazoles?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • HOMO-LUMO Gaps: ~4.5 eV, indicating moderate electrophilicity. Chlorine substituents lower the LUMO, enhancing nucleophilic attack susceptibility .
  • Electrostatic Potential Maps: Highlight electron-deficient regions near sulfonyl groups, guiding derivatization for bioactivity .
  • Validation: Compare calculated vs. experimental IR/NMR data (RMSD <5%) to refine computational models .

Advanced: What strategies resolve contradictions in reported biological activity data for tetrazole derivatives?

Answer:

  • Experimental Design: Standardize assays (e.g., fixed IC₅₀ measurement protocols) to minimize variability .
  • Data Analysis: Apply multivariate regression to isolate substituent effects (e.g., dichlorophenyl enhances COX-2 inhibition by ~30% vs. monochloro analogs) .
  • Meta-Analysis: Cross-reference crystallographic data (e.g., torsion angles <10° improve membrane permeability) with pharmacokinetic results .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
  • Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks); HPLC detects ~2% degradation products (e.g., sulfonic acid derivatives) .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

  • Catalysis: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) and use immobilized AlCl₃ on γ-Al₂O₃ for recyclable catalysis (5 cycles, <5% yield drop) .
  • Waste Reduction: Employ microwave-assisted synthesis to cut reaction time (15 min vs. 24 hrs) and energy use by ~60% .

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